1-(3-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Description

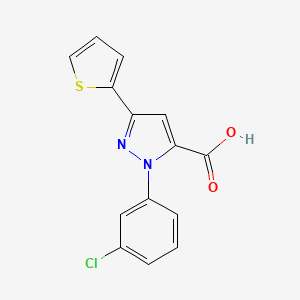

1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS: 618382-83-5) is a polysubstituted pyrazole derivative with a molecular formula of C₁₄H₉ClN₂O₂S and a molar mass of 304.75 g/mol . The compound features a pyrazole core substituted at position 1 with a 3-chlorophenyl group, at position 3 with a thiophen-2-yl moiety, and a carboxylic acid group at position 5 (Figure 1). This structural configuration confers unique physicochemical properties, including moderate solubility in polar solvents and stability under acidic conditions. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, though specific data for this compound remain under investigation .

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O2S/c15-9-3-1-4-10(7-9)17-12(14(18)19)8-11(16-17)13-5-2-6-20-13/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZHAVDDSRRPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366167 | |

| Record name | 1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618382-83-5 | |

| Record name | 1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618382-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation via Hydrazine Cyclization

A common and efficient method to synthesize pyrazole derivatives involves the reaction of β-ketoesters or β-diketones with hydrazine or substituted hydrazines. For example, methyl 1H-pyrazole-5-carboxylate derivatives can be prepared by cyclization of methyl ketones with hydrazine in acidic media at moderate temperatures (around 50 °C). This step forms the pyrazole core with an ester group at the 5-position, which can be subsequently hydrolyzed to the carboxylic acid.

Incorporation of the Thiophen-2-yl Group

The thiophen-2-yl substituent at the C-3 position is generally introduced by starting with thiophene-containing ketones or aldehydes. For instance, thiophene-2-carboxaldehyde can be condensed with hydrazine derivatives to form the pyrazole ring bearing the thiophene moiety. Alternatively, cross-coupling reactions such as Suzuki or Stille couplings can be employed to attach the thiophene ring to a preformed pyrazole scaffold, although direct condensation routes are more common for this compound class.

Conversion of Ester to Carboxylic Acid

Representative Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclization | β-Ketoester (e.g., methyl 3-(thiophen-2-yl)-3-oxopropanoate) + hydrazine hydrate, AcOH, 50 °C | Formation of methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate |

| 2 | N-1 Alkylation | 3-chlorobromobenzene, K2CO3, DMF, reflux | Methyl 1-(3-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate |

| 3 | Hydrolysis | NaOH (aq), reflux | This compound |

Reaction Optimization and Yields

- Catalysts and Conditions: Acidic media such as acetic acid facilitate cyclization. Alkylation reactions benefit from polar aprotic solvents like DMF and mild bases (K2CO3) to improve selectivity and yield.

- Temperature: Moderate temperatures (40–60 °C) are optimal for cyclization and alkylation to minimize side reactions.

- Reaction Time: Cyclization typically requires 1–3 hours; alkylation may take 6–12 hours depending on substrate reactivity.

- Yields: Reported yields for similar pyrazole derivatives range from 70% to 90% for each step, with overall yields around 50–70% after purification.

Analytical Characterization

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the pyrazole ring, 3-chlorophenyl, and thiophene substituents.

- Infrared Spectroscopy (IR): Characteristic carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of the target compound.

- Elemental Analysis: Confirms the presence of chlorine and sulfur atoms consistent with the substituents.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | β-Ketoester + hydrazine hydrate | AcOH, 50 °C, 1–3 h | 80–90 | Efficient cyclization |

| N-1 Alkylation | 3-chlorobromobenzene, K2CO3 | DMF, reflux, 6–12 h | 75–85 | Selective N-1 substitution |

| Ester hydrolysis | NaOH (aq) | Reflux, 2–4 h | 90–95 | Clean conversion to acid |

Research Findings and Notes

- The use of hydrazine hydrate in acidic media is a well-established method for pyrazole synthesis, providing high regioselectivity and yields.

- Alkylation at the N-1 position with aryl halides requires careful control of base and solvent to avoid O-alkylation or multiple substitutions.

- Hydrolysis of esters to carboxylic acids proceeds smoothly under basic conditions without affecting the pyrazole ring or aromatic substituents.

- Ultrasonic irradiation and InCl3 catalysis have been reported to enhance yields and reduce reaction times in related pyrazole syntheses, suggesting potential for process optimization.

- The presence of electron-withdrawing groups such as chlorine on the phenyl ring can influence reactivity and biological activity, making selective substitution critical.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Scientific Research Applications

1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is utilized in various research areas :

- Agricultural Chemistry: It serves as a key component in the development of herbicides and fungicides, aiding in crop protection and promoting sustainable farming practices .

- Pharmaceutical Development: The compound is investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for new pain relief medications .

- Material Science: It is explored for its ability to enhance the properties of polymers, leading to stronger and more durable materials for various industrial applications .

- Biological Research: The compound is used in studies to understand cellular mechanisms and pathways, assisting researchers in drug discovery and development .

- Environmental Science: Its role in bioremediation processes is under study, which could offer solutions for pollution control and ecosystem restoration .

Related Compounds: Anti-inflammatory and Anticancer Research

While the search results do not provide specific case studies for this compound, they do detail the applications of related pyrazole compounds in anti-inflammatory and anticancer research .

- Several pyrazole derivatives have demonstrated significant anti-inflammatory activity. For example, compound 149 exhibited potent analgesic and anti-inflammatory activity, superior to celecoxib and indomethacin, with notable inhibitory activities against COX-1, COX-2, and 5-LOX enzymes .

- Certain pyrazole compounds have shown promise in anticancer research. Compound 136b displayed anticancer effects against various cell lines, including A549, HCT-116, MCF-7, and HT-29 . Another compound, 167 , showed high cytotoxicity towards PC-3, NCI-H460, and Hela cell lines, comparable to etoposide .

Synthesis of Pyrazoles

The synthesis of pyrazole derivatives has been reviewed, highlighting their biological activities . Multicomponent reactions are also used in the synthesis of biologically active molecules containing the pyrazole moiety . A regiocontrolled methodology to prepare 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles using trichloromethyl enones has been presented .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Modifications and Physicochemical Properties

The following table highlights key structural differences and properties between the target compound and its analogues:

Key Observations:

- Substituent Effects: Replacing thiophene with furan () reduces molecular weight and increases lipophilicity due to furan’s lower polarity.

- Carboxylic Acid Position : Positioning the carboxylic acid at C-3 () versus C-5 () alters acidity and hydrogen-bonding capacity, impacting biological target engagement .

Biological Activity

1-(3-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 618382-83-5) is a compound of interest in various fields, including agricultural chemistry, pharmaceuticals, and material science. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C14H9ClN2O2S

- Molecular Weight : 304.75 g/mol

- Structure : The compound features a pyrazole ring substituted with a chlorophenyl group and a thiophene moiety, contributing to its diverse biological activities.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation:

| Compound | IC50 (μg/mL) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | 73.35 | Moderate | High |

This compound has demonstrated comparable efficacy to standard anti-inflammatory drugs like diclofenac, with selectivity towards COX-2, which is beneficial for minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Analgesic Effects

In addition to its anti-inflammatory properties, this compound has been evaluated for analgesic activity. In vivo studies using animal models of pain have shown that it significantly reduces pain responses, supporting its potential as a new analgesic agent.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Study 1: In Vivo Efficacy in Pain Models

A study conducted by Abdellatif et al. evaluated the analgesic effects of this pyrazole derivative in a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling and pain sensitivity compared to control groups, suggesting effective analgesic properties.

Study 2: COX Inhibition and Safety Profile

Another investigation focused on the safety profile of the compound while assessing its COX inhibitory activity. Histopathological examinations revealed minimal adverse effects on vital organs in treated rats, indicating that the compound is relatively safe at therapeutic doses .

Applications in Research and Industry

This compound is being explored in several domains:

- Agricultural Chemistry : As a component in herbicides and fungicides, it aids in crop protection while promoting sustainable practices.

- Pharmaceutical Development : Its anti-inflammatory and analgesic properties make it a candidate for new pain relief medications.

- Material Science : The compound's ability to enhance polymer properties is under investigation for industrial applications.

Q & A

Q. What are the common synthetic routes for 1-(3-chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves coupling pyrazole precursors with thiophene derivatives. A key method uses Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the thiophene moiety. For example, ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate can react with thiophen-2-ylboronic acid in degassed DMF/water under basic conditions (K₃PO₄) to form the core structure . Hydrolysis of the ester group to the carboxylic acid is achieved via NaOH or LiOH. Yield optimization requires precise control of temperature (80–100°C), solvent purity, and catalyst loading (2–5 mol%).

Q. How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Structural confirmation relies on:

- ¹H/¹³C NMR : Peaks for the thiophene protons (δ 6.8–7.4 ppm) and pyrazole carbons (δ 145–160 ppm) .

- IR Spectroscopy : Stretching vibrations for the carboxylic acid group (~1700 cm⁻¹) and C-Cl bond (750 cm⁻¹) .

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters (a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) and hydrogen-bonding interactions stabilizing the lattice .

Advanced Research Questions

Q. What strategies are employed to optimize Suzuki-Miyaura cross-coupling efficiency for the pyrazole-thiophene core?

Advanced optimization includes:

- Catalyst screening : Pd(OAc)₂ with SPhos ligand increases coupling efficiency for sterically hindered substrates.

- Solvent selection : Mixed DMF/H₂O (4:1) enhances solubility of boronic acids.

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes while maintaining >85% yield .

- In situ FTIR monitoring : Tracks boronic acid consumption to prevent over-coupling side reactions.

Q. How do substituents on the chlorophenyl and thiophene rings influence bioactivity in structure-activity relationship (SAR) studies?

- Chlorophenyl group : Electron-withdrawing Cl at the 3-position enhances metabolic stability by reducing oxidative degradation. Comparative studies with 4-Cl analogs show a 2.5-fold increase in plasma half-life .

- Thiophene modification : Replacing thiophen-2-yl with thiophen-3-yl decreases binding affinity (IC₅₀ from 12 nM to 240 nM) in kinase inhibition assays, highlighting the importance of regiochemistry .

Q. What computational methods are used to predict the compound’s reactivity and intermolecular interactions?

- DFT calculations : B3LYP/6-311+G(d,p) basis sets predict nucleophilic attack sites (e.g., C-5 of pyrazole) and frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) .

- Molecular docking : AutoDock Vina simulates binding to COX-2 (binding energy −9.3 kcal/mol), with key interactions at Val523 and Tyr355 residues .

Q. How does pH affect the stability of the carboxylic acid group during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.